Vanadium tris(acetylacetonate)
Overview
Description
Vanadium tris(acetylacetonate) is a coordination compound with the formula V(C5H7O2)3 . It is an orange-brown solid that is soluble in organic solvents . It appears as blue to blue-green crystals .
Synthesis Analysis
Vanadium tris(acetylacetonate) is prepared by reduction of ammonium vanadate in the presence of acetylacetone . It has been used in the synthesis of different metal acetylacetonate complexes covalently anchored onto amine-functionalized silica/starch composite .Molecular Structure Analysis
The complex has idealized D3 symmetry . Like other V(III) compounds, it has a triplet ground state . The molecular formula is C15H21O6V .Chemical Reactions Analysis
Vanadium tris(acetylacetonate) has been shown to undergo thermal- and UV-light-induced reactions in which free radicals are generated . These radicals are known to be useful in the initiation of interesting chemical reactions .Physical and Chemical Properties Analysis
Vanadium tris(acetylacetonate) is an orange-brown solid that is soluble in organic solvents . It decomposes before melting .Scientific Research Applications
Catalyst in Polymerization : VACAC is used as a component in olefin polymerization catalysts. Its purity is crucial for polymer producers, and it is sensitive to air, undergoing gradual oxidation in moist air to form vanadyl(IV) acetylacetonate (VOBA) (Bruno & Su, 1997).
Vanadium-Based Flow Batteries : VACAC is explored for use in non-aqueous redox flow batteries, with research focusing on its solubility and conductivity in various solvent and electrolyte combinations. This research is important for the development of efficient and stable energy storage systems (Shinkle et al., 2014).
Vapour Pressure Studies : The vapour pressures of VACAC have been measured, providing valuable data for understanding its sublimation and gas phase properties. Such data is crucial for applications in chemical vapor deposition processes (Melia & Merrifield, 1970).
Coordination Chemistry and Catalysis : VACAC is used in the study of coordination chemistry of transition-metal complexes. It has been employed as a catalyst in reactions like the hydrogen peroxide oxidation of anthracene (Charleton & Prokopchuk, 2011).
Electrochemistry and Film Preparation : VACAC has been used in the synthesis of polyacetylene films using soluble vanadium-based catalysts. Such research contributes to the development of conductive and stretchable materials (Oh et al., 1989).
Chemical Vapor Deposition : It serves as a precursor in the chemical vapor deposition of vanadium dioxide thin films, which have applications in optical and electrical switching devices (Maruyama & Ikuta, 1993).
Mechanism of Action
Target of Action
Vanadium tris(acetylacetonate) (V(acac)3) is a coordination compound with the formula V(C5H7O2)3 . It primarily targets the superoxide intermediates in lithium peroxide (Li2O2) formation . This interaction is crucial in the context of lithium-ion batteries, where V(acac)3 acts as a soluble catalyst .
Mode of Action
During discharge in a lithium-ion battery, V(acac)3 integrates with the superoxide intermediate, accelerating O2 reduction kinetics and reducing side reactions . This interaction between the metal and the ligand is evidenced by the absorption of peaks at 279 and 292 nm, assigned to the π-π* band .
Biochemical Pathways
By integrating with superoxide intermediates, it influences the formation of lithium peroxide, a key component in these batteries .
Pharmacokinetics
It’s known that the compound is an orange-brown solid that is soluble in organic solvents , which may influence its bioavailability in certain applications.
Result of Action
The primary result of V(acac)3’s action is the enhancement of the performance of lithium-ion batteries. The compound acts as a redox mediator that permits efficient oxidation of lithium peroxide . This leads to low overpotential, high rate performance, and considerable cycle stability in lithium-ion batteries .
Action Environment
The action of V(acac)3 can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and type of solvent can impact its efficacy. Additionally, its use as a catalyst in lithium-ion batteries means that factors such as battery design and operating conditions can also affect its performance .
Safety and Hazards
Future Directions
Vanadium tris(acetylacetonate) is a common precatalyst for the production of EPDM polymers . It has also been shown to be a precursor to vanadium pentoxide nanostructures . It is also used as a soluble catalyst, which acts as a redox mediator that allows effective oxidation of lithium peroxide for lithium-ion batteries .
Biochemical Analysis
Biochemical Properties
Vanadium Tris(acetylacetonate) has been shown to have significant biochemical properties. It has been used as a soluble catalyst, acting as a redox mediator that allows effective oxidation of lithium peroxide for lithium-ion batteries
Cellular Effects
Vanadium compounds have been shown to have antiproliferative effects on different cell lines . These effects are mediated by these compounds in a cell type-dependent manner and involve the cdc2 and MAPKs pathway .
Molecular Mechanism
Like other V(III) compounds, it has a triplet ground state
Metabolic Pathways
Vanadium compounds have been shown to reverse peripheral insulin resistance and improve glucose uptake by perpetuating the nitric oxide (NO)/cGMP/protein kinase (PKG) signaling pathway through inhibition of phosphodiesterases .
Properties
CAS No. |
13476-99-8 |
---|---|
Molecular Formula |
C15H24O6V |
Molecular Weight |
351.29 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;vanadium |
InChI |
InChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChI Key |
MFWFDRBPQDXFRC-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[V] |
SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[V] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[V] |
13476-99-8 | |
physical_description |
Blue powder; [MSDSonline] |
Pictograms |
Corrosive; Acute Toxic; Irritant |
Synonyms |
Tris(2,4-pentanedionato)vanadium; (OC-6-11)-tris(2,4-pentanedionato-O,O’)vanadium; _x000B_(OC-6-11)-tris(2,4-pentanedionato-κO,κO’)vanadium; NSC 177701; Tris(2,4-pentanedionato)vanadium; Tris(acetylacetonato)vanadium; Tris(acetylacetonato)vanadium(III); Va |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Vanadium tris(acetylacetonate) contribute to the formation of ethylene-butadiene copolymers?
A1: Vanadium tris(acetylacetonate) acts as a key component in the catalyst system used to synthesize ethylene-butadiene copolymers []. When combined with diethylaluminium chloride and an acidic modifier, it forms an active catalytic species. This species facilitates the coordination and insertion of ethylene and butadiene monomers into the growing polymer chain. The acidic modifier plays a crucial role in regulating the polymerization process, impacting the copolymer's molecular weight, composition, and branching [].
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